molecular formula C15H20N2O2 B5698967 4-[(3-cyclopentylpropanoyl)amino]benzamide

4-[(3-cyclopentylpropanoyl)amino]benzamide

Cat. No.: B5698967
M. Wt: 260.33 g/mol
InChI Key: SVXQIYKNIDAOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Cyclopentylpropanoyl)amino]benzamide is an organic compound with a complex structure, featuring a benzamide core substituted with a cyclopentylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-cyclopentylpropanoyl)amino]benzamide typically involves the acylation of 4-aminobenzamide with 3-cyclopentylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions and kinetics, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Cyclopentylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-[(3-Cyclopentylpropanoyl)amino]benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 4-[(3-cyclopentylpropanoyl)amino]benzamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Uniqueness: 4-[(3-Cyclopentylpropanoyl)amino]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing molecules with targeted activities for specific applications.

Properties

IUPAC Name

4-(3-cyclopentylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c16-15(19)12-6-8-13(9-7-12)17-14(18)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXQIYKNIDAOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.